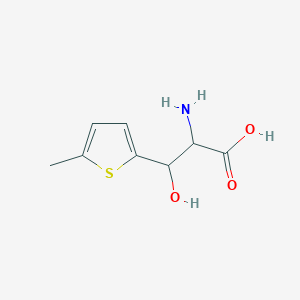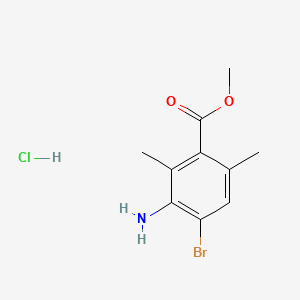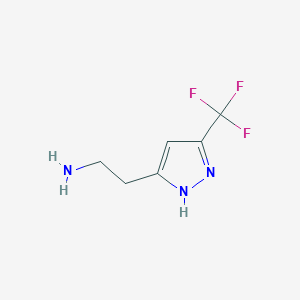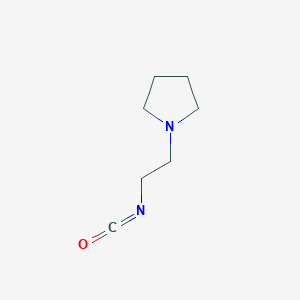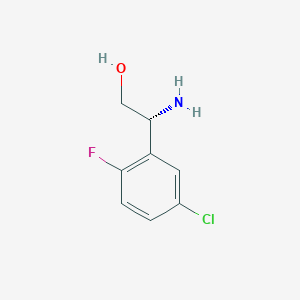
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chloro-4-methylbenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates. The mixture is heated to around 80°C for a couple of hours and then quenched with ice and hydrochloric acid to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of amides or thioethers.
Reduction: Formation of 2-chloro-1-(2-chloro-4-methylphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2-chloro-4-methylphenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one is used in various scientific research applications:
Biology: In the study of enzyme inhibition, particularly those involved in metabolic pathways.
Medicine: Potential use in the development of antifungal and antibacterial agents.
Industry: Used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The compound exerts its effects primarily through its ability to inhibit specific enzymes. For instance, it has been found to inhibit pyruvate dehydrogenase, an enzyme crucial for glucose metabolism. This inhibition occurs through uncompetitive binding to the enzyme, preventing the conversion of pyruvate to acetyl-CoA and thereby affecting cellular energy production .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethan-1-one: Similar structure but lacks the additional chlorine atom on the aromatic ring.
2-Chloro-1-(4-fluorophenyl)ethan-1-one: Contains a fluorine atom instead of a chlorine atom, leading to different reactivity and applications.
2-Chloro-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group, which significantly alters its chemical properties and reactivity.
Uniqueness
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one is unique due to the presence of two chlorine atoms, which enhances its reactivity in substitution reactions and its potential as an intermediate in the synthesis of more complex molecules. The additional chlorine atom also influences its biological activity, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
65610-04-0 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
FDYRJCZPULBISI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)
![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
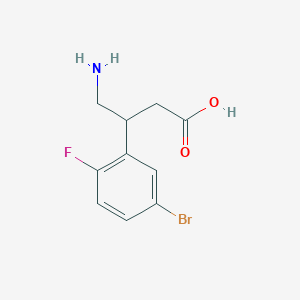
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
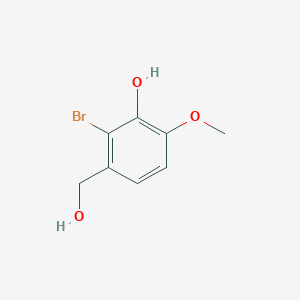

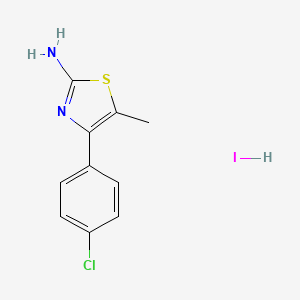
![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
